Thiophene-3-sulfonamide

Description

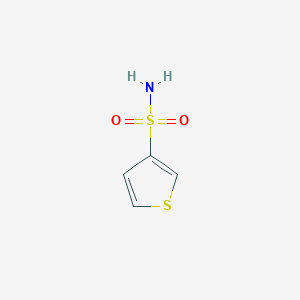

Structure

3D Structure

Properties

IUPAC Name |

thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJZHYWAXLWLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360881 | |

| Record name | thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64255-63-6 | |

| Record name | thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thiophene-3-sulfonamide: A Core Technical Guide for Scientific Professionals

An In-depth Exploration of the Synthesis, Properties, and Therapeutic Potential of a Key Heterocyclic Scaffold

Introduction: The Thiophene Sulfonamide Moiety in Modern Drug Discovery

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives are cornerstones in the field of medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The incorporation of a thiophene ring can significantly influence a molecule's physicochemical properties, often enhancing its biological activity and metabolic stability.[3] When functionalized with a sulfonamide group, the resulting thiophene sulfonamide scaffold emerges as a privileged structure in drug design, demonstrating a wide array of therapeutic applications.[1][4] This guide provides a comprehensive technical overview of thiophene-3-sulfonamide, focusing on its fundamental properties, synthesis, reactivity, and its significant role in the development of novel therapeutics, particularly as inhibitors of carbonic anhydrase.

Physicochemical and Structural Characteristics

This compound is a stable, solid organic compound at room temperature. Its structure, featuring a sulfonamide group at the 3-position of the thiophene ring, imparts specific electronic and steric properties that govern its reactivity and biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 64255-63-6 | PubChem |

| Molecular Formula | C₄H₅NO₂S₂ | PubChem |

| Molecular Weight | 163.22 g/mol | PubChem |

| Appearance | Solid | [5] |

| Solubility | Soluble in most organic solvents like alcohol and ether; insoluble in water. | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that typically involves the initial formation of the thiophene ring, followed by sulfonation and subsequent amidation. The reactivity of the thiophene ring is significantly influenced by the presence of the electron-withdrawing sulfonamide group.

Synthesis of the Thiophene Core

Several methods are established for the synthesis of the thiophene ring, with the choice of method often depending on the desired substitution pattern. Common industrial and laboratory-scale syntheses include:

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide.[5]

-

Gewald Aminothiophene Synthesis: This versatile reaction allows for the preparation of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[5]

-

Industrial Methods: On a larger scale, thiophene can be produced by the high-temperature reaction of n-butane with sulfur or by passing a mixture of acetylene and hydrogen sulfide over an alumina catalyst at elevated temperatures.[5][6]

Introduction of the Sulfonamide Group

The most common route to this compound involves the preparation of an intermediate, thiophene-3-sulfonyl chloride, which is then reacted with an amine source.

Step 1: Synthesis of Thiophene-3-sulfonyl Chloride

A prevalent method for the synthesis of aryl sulfonyl chlorides is the diazotization of an aminothiophene followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. An alternative approach involves the direct chlorosulfonation of thiophene, although this can sometimes lead to a mixture of isomers.

Step 2: Amination of Thiophene-3-sulfonyl Chloride

The conversion of the sulfonyl chloride to the sulfonamide is typically achieved by reaction with ammonia or an appropriate amine. This nucleophilic substitution reaction at the sulfonyl group is a well-established and generally high-yielding transformation.[7]

Caption: General synthetic workflow for this compound.

Reactivity of this compound

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. However, the presence of the strongly electron-withdrawing sulfonamide group at the 3-position deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 5-position. The sulfonamide group itself can also participate in reactions, such as N-alkylation or N-acylation, allowing for the synthesis of a diverse library of derivatives.

Therapeutic Applications and Biological Activity

Thiophene sulfonamides have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities.[1][4]

Carbonic Anhydrase Inhibition

A primary and well-documented application of thiophene sulfonamides is their role as carbonic anhydrase (CA) inhibitors.[6] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Inhibition of specific CA isoforms has therapeutic implications in a variety of diseases.

Mechanism of Action: Sulfonamides, including this compound, act as potent inhibitors of carbonic anhydrase. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis. This binding is further stabilized by hydrogen bond interactions with active site residues.

Caption: Mechanism of carbonic anhydrase inhibition by this compound.

Therapeutic Uses:

-

Glaucoma: Inhibition of carbonic anhydrase in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure. Thiophene sulfonamides have been extensively investigated for the topical treatment of glaucoma.[6]

Other Biological Activities

Beyond carbonic anhydrase inhibition, thiophene sulfonamide derivatives have shown promise in a variety of other therapeutic areas:

-

Antimicrobial Activity: Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[4]

-

Anticancer Activity: Certain thiophene sulfonamides have exhibited cytotoxic effects against various cancer cell lines, making them promising candidates for the development of new anticancer agents.[1][3]

-

Anti-inflammatory Activity: The thiophene scaffold is present in several anti-inflammatory drugs, and sulfonamide derivatives have also been explored for their anti-inflammatory potential.[1][4]

-

Antimalarial Activity: Thiophene sulfonamides have been identified as inhibitors of Plasmodium falciparum cyclin-dependent kinases, suggesting their potential as antimalarial agents.[9]

Experimental Protocols

General Procedure for the Synthesis of this compound

The following is a representative, generalized protocol for the laboratory synthesis of this compound, based on common organic chemistry principles. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.

Step 1: Synthesis of Thiophene-3-sulfonyl Chloride

-

To a cooled (0-5 °C) solution of 3-aminothiophene in a suitable solvent (e.g., aqueous HCl), add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for a short period at low temperature.

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

-

Allow the reaction to proceed, monitoring for the formation of the sulfonyl chloride.

-

Upon completion, the product can be isolated by extraction and purified by distillation or chromatography.

Step 2: Synthesis of this compound

-

Dissolve the thiophene-3-sulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran or acetone).

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization Techniques

The identity and purity of synthesized this compound and its derivatives are confirmed using a combination of spectroscopic and analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the substitution pattern on the thiophene ring.[5][10]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula.[11]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonamide group (S=O and N-H stretching) and the thiophene ring can be observed.[10]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Conclusion and Future Perspectives

This compound is a fundamentally important heterocyclic compound with a rich chemical profile and significant therapeutic potential. Its established role as a carbonic anhydrase inhibitor has paved the way for its exploration in various other disease areas. The versatility of the thiophene sulfonamide scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. Future research will likely focus on the design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets, as well as the exploration of new therapeutic applications for this remarkable class of compounds. The continued investigation of this compound and its analogues holds great promise for the development of next-generation therapeutics to address a range of unmet medical needs.

References

- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: a review. Der Pharma Chemica, 3(4), 38-54.

- Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 1-19.

- Dean, T. R., Chen, H. H., & May, J. A. (1992). U.S. Patent No. 5,153,192. Washington, DC: U.S.

- Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(2), 11-20.

-

ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... Retrieved from [Link]

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

- Nocentini, A., & Supuran, C. T. (2023). Carbonic anhydrase inhibitory effects, antiproliferative activity, and computational studies of biotin-conjugated sulfonamides. ACS Omega, 8(37), 33835-33845.

- Patel, A. A., & Mehta, A. G. (2010). Synthesis of novel heterocyclic compounds and their biological evaluation. Der Pharma Chemica, 2(1), 215-223.

-

RSC Publishing. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

- PubMed. (1994). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 2(12), 1339-1350.

- Google Patents. (n.d.). Process for preparing thiophene and its derivatives.

- PubMed. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3863-3867.

-

National Center for Biotechnology Information. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from [Link]

- MDPI. (2023).

- Journal of the American Chemical Society. (2026).

-

Organic Syntheses. (n.d.). thiophenol. Retrieved from [Link]

-

ACS Publications. (n.d.). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenesulfonamide. Retrieved from [Link]

- PubMed. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5049-5057.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

-

Mendeley Data. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Retrieved from [Link]

-

ResearchGate. (2013). 2013 Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-213.

-

ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. journalwjarr.com [journalwjarr.com]

- 6. Thiophene sulfonamides useful as carbonic anhydrase inhibitors - Patent US-5153192-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. iris.unibs.it [iris.unibs.it]

- 9. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ripublication.com [ripublication.com]

- 11. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Thiophene-3-sulfonamide from Thiophene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene-3-sulfonamide is a valuable heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. Its synthesis, however, presents a notable regiochemical challenge due to the inherent electronic properties of the thiophene ring, which favor electrophilic substitution at the 2-position. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, circumventing the challenges of direct sulfonation by employing a robust, multi-step strategy starting from readily available thiophene. This approach prioritizes regiochemical control and provides reliable yields, ensuring the consistent production of the desired 3-substituted isomer. The protocols detailed herein are designed for practical application in a research and development setting, with an emphasis on procedural clarity, safety, and validation.

Introduction: The Significance of the this compound Moiety

The thiophene ring is a bioisostere of the benzene ring, frequently incorporated into drug candidates to modulate physicochemical properties and enhance biological activity. When functionalized with a sulfonamide group, the resulting scaffold exhibits a wide range of therapeutic applications, including but not limited to carbonic anhydrase inhibitors, antibacterial agents, and kinase inhibitors.[1][2] The substitution pattern on the thiophene ring is critical for pharmacological activity, and the synthesis of the less thermodynamically favored 3-substituted isomer is often a key step in the development of novel therapeutics.

Direct electrophilic sulfonation of thiophene overwhelmingly yields the 2-substituted isomer, thiophene-2-sulfonic acid, due to the greater stabilization of the cationic intermediate at the C2 position.[3] Therefore, a successful synthesis of this compound necessitates a strategy that ensures precise regiochemical control. The methodology outlined in this guide addresses this challenge by proceeding through a 3-substituted thiophene intermediate, thereby guaranteeing the desired substitution pattern in the final product.

Strategic Approach: A Multi-step Synthesis for Regiochemical Purity

To overcome the inherent regioselectivity of thiophene, this guide details a three-step synthetic sequence starting from thiophene:

-

Bromination of Thiophene: The synthesis commences with the bromination of thiophene to produce 2,3,5-tribromothiophene, followed by a selective reduction to yield 3-bromothiophene. This initial step establishes the crucial 3-substitution pattern.

-

Conversion of 3-Bromothiophene to Thiophene-3-sulfonyl Chloride: The 3-bromothiophene is then converted to the key intermediate, thiophene-3-sulfonyl chloride, via a lithium-halogen exchange followed by reaction with sulfur dioxide and subsequent chlorination.

-

Amidation of Thiophene-3-sulfonyl Chloride: The final step involves the reaction of thiophene-3-sulfonyl chloride with ammonia to furnish the target molecule, this compound.

This strategic pathway ensures the unambiguous synthesis of the 3-isomer, avoiding the difficult separation of isomeric mixtures that would arise from direct sulfonation.

Thiophene [label="Thiophene"]; Tribromothiophene [label="2,3,5-Tribromothiophene"]; Bromothiophene [label="3-Bromothiophene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thienyllithium [label="3-Thienyllithium Intermediate"]; SulfonylChloride [label="Thiophene-3-sulfonyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonamide [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Thiophene -> Tribromothiophene [label="Br2"]; Tribromothiophene -> Bromothiophene [label="Reducing Agent"]; Bromothiophene -> Thienyllithium [label="n-BuLi"]; Thienyllithium -> SulfonylChloride [label="1. SO2\n2. SO2Cl2"]; SulfonylChloride -> Sulfonamide [label="NH3"]; }

Figure 1: Overall synthetic workflow from thiophene to this compound.Experimental Protocols

Synthesis of 3-Bromothiophene

The preparation of 3-bromothiophene from thiophene is a well-established two-step process that involves the initial exhaustive bromination to 2,3,5-tribromothiophene, followed by a selective reduction.[4]

Step 1: Synthesis of 2,3,5-Tribromothiophene

-

Materials: Thiophene, Bromine, suitable solvent (e.g., carbon tetrachloride or acetic acid).

-

Procedure: Caution: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. To a solution of thiophene in a suitable solvent, bromine is added dropwise at a controlled temperature (typically 0-10 °C). The reaction is stirred until completion, monitored by TLC or GC. The reaction mixture is then worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) to quench excess bromine, followed by washing with a base (e.g., sodium bicarbonate) and water. The organic layer is dried and the solvent is removed under reduced pressure to yield crude 2,3,5-tribromothiophene.

Step 2: Synthesis of 3-Bromothiophene

-

Materials: 2,3,5-Tribromothiophene, reducing agent (e.g., zinc dust in acetic acid or sodium amalgam).

-

Procedure: The crude 2,3,5-tribromothiophene is dissolved in a suitable solvent (e.g., acetic acid). A reducing agent, such as zinc dust, is added portion-wise while monitoring the reaction temperature. The reaction is stirred until the starting material is consumed. The reaction mixture is then filtered to remove the reducing agent, and the filtrate is worked up by extraction and subsequent distillation to afford pure 3-bromothiophene.[4]

Synthesis of Thiophene-3-sulfonyl Chloride

This pivotal step involves a lithium-halogen exchange on 3-bromothiophene, followed by trapping of the resulting organolithium species with sulfur dioxide and subsequent conversion to the sulfonyl chloride.

Bromothiophene [label="3-Bromothiophene"]; Lithiation [label="Lithium-Halogen\nExchange", shape=ellipse]; Thienyllithium [label="3-Thienyllithium"]; SO2_Quench [label="Reaction with SO2", shape=ellipse]; Sulfinate [label="Lithium Thiophene-3-sulfinate"]; Chlorination [label="Chlorination", shape=ellipse]; SulfonylChloride [label="Thiophene-3-sulfonyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Bromothiophene -> Lithiation [label="n-BuLi, THF, -78 °C"]; Lithiation -> Thienyllithium; Thienyllithium -> SO2_Quench [label="SO2 (gas or solution)"]; SO2_Quench -> Sulfinate; Sulfinate -> Chlorination [label="SO2Cl2 or NCS"]; Chlorination -> SulfonylChloride; }

Figure 2: Key transformations in the synthesis of thiophene-3-sulfonyl chloride.-

Materials: 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, anhydrous Tetrahydrofuran (THF), Sulfur dioxide (SO2), N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO2Cl2).

-

Procedure: Caution: n-Butyllithium is pyrophoric and reacts violently with water. Sulfur dioxide is a toxic gas. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and appropriate safety precautions.

-

A solution of 3-bromothiophene in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

A stream of dry sulfur dioxide gas is then bubbled through the solution, or a pre-cooled solution of SO2 in THF is added, while maintaining the temperature at -78 °C. The reaction is typically exothermic and the addition rate should be controlled.

-

After the addition of SO2 is complete, the reaction mixture is allowed to warm to room temperature.

-

The resulting lithium thiophene-3-sulfinate is then chlorinated. The reaction mixture is cooled again to 0 °C, and a solution of N-chlorosuccinimide or sulfuryl chloride in THF is added dropwise.

-

The reaction is stirred at room temperature until completion. The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude thiophene-3-sulfonyl chloride. The crude product can be purified by distillation under reduced pressure or by column chromatography.

-

Synthesis of this compound

The final step is a nucleophilic substitution of the chloride on the sulfonyl chloride with ammonia.

-

Materials: Thiophene-3-sulfonyl chloride, aqueous ammonia (e.g., 28-30% solution), suitable solvent (e.g., acetone or THF).

-

Procedure:

-

Thiophene-3-sulfonyl chloride is dissolved in a suitable solvent such as acetone.

-

The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring. A white precipitate of the sulfonamide will form.

-

The reaction mixture is stirred for a few hours at room temperature to ensure complete reaction.

-

The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold solvent to remove any unreacted starting material.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.

-

Data Summary

| Step | Reactant | Product | Reagents | Typical Yield |

| 1 | Thiophene | 3-Bromothiophene | 1. Br2; 2. Reducing Agent | ~70-80% (over two steps) |

| 2 | 3-Bromothiophene | Thiophene-3-sulfonyl chloride | 1. n-BuLi; 2. SO2; 3. SO2Cl2 | ~60-70% |

| 3 | Thiophene-3-sulfonyl chloride | This compound | Aqueous NH3 | >90% |

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Safety and Handling

-

Thiophene: Flammable liquid and harmful if swallowed.

-

Bromine: Highly corrosive, toxic, and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

-

Sulfur dioxide: Toxic gas. Use in a well-ventilated fume hood.

-

Thionyl chloride and Sulfuryl chloride: Corrosive and react violently with water, releasing toxic gases. Handle with extreme care in a fume hood.

-

Chlorosulfonic Acid: Highly corrosive and reacts violently with water.[5][6][7]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from thiophene is a challenging yet achievable goal for the synthetic chemist. By employing a strategic, multi-step approach that prioritizes regiochemical control, researchers can reliably access this important building block. The detailed protocols provided in this guide offer a practical and validated pathway for the synthesis of this compound, enabling its use in drug discovery and development programs. The emphasis on understanding the underlying chemical principles and adhering to strict safety protocols will ensure the successful and safe execution of this synthesis.

References

- Troyansky, E. I. (1991). 3-Bromothiophene. In Organic Syntheses (Vol. 70, p. 22). John Wiley & Sons, Inc.

- Sone, T., Abe, Y., Sato, N., & Ebina, M. (1985). The Use of N,N-Dimethylformamide–Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Chemistry Letters, 14(7), 1063-1064.

- Gronowitz, S., & Hallberg, A. (1977). Thiophene analogues of chloramphenicol. Acta Pharmaceutica Suecica, 14(3), 249-258.

- Campaigne, E., & LeSuer, W. M. (1953). 3-Thiophenesulfonic Acid and Derivatives. Journal of the American Chemical Society, 75(4), 989-990.

- Cymerman-Craig, J., & Loder, J. W. (1955). The Preparation of 3-Substituted Thiophens. Journal of the Chemical Society (Resumed), 4109-4111.

-

PubChem. (n.d.). Thiophene-3-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Khan, M. E., Ali, W., Ali, S. K., Alomar, M. S., Bashiri, A. H., & Zakri, W. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research, 32(1), 1-13.

- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 8(1), 163-171.

-

Organic Syntheses. (n.d.). Thiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... Retrieved from [Link]

- CN108929306B - Preparation method of 3-bromothiophene - Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]

-

Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

Quora. (2017, March 9). How is the separation of benzene from thiophene made possible? Retrieved from [Link]

-

Brainly.in. (2022, May 21). sulfonation of thiophene. Retrieved from [Link]

- Google Patents. (n.d.). US2480465A - Thiophene sulfonic acid preparation.

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

-

RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Thiophenes [chemenu.com]

- 4. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]

- 5. US4228081A - Separation of isomers - Google Patents [patents.google.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

The Genesis of a Potent Scaffold: An In-depth Technical Guide to the Discovery and History of Thiophene-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of thiophene-3-sulfonamide, a key heterocyclic scaffold in medicinal chemistry. From the foundational discoveries of its parent moieties, thiophene and sulfonamide, to its emergence as a potent inhibitor of carbonic anhydrases, this document traces the scientific journey that established this compound and its derivatives as crucial tools in drug discovery. The guide delves into the seminal synthetic methodologies, the elucidation of its mechanism of action, and the evolution of structure-activity relationships that continue to drive its application in modern therapeutic design. Detailed experimental protocols and structural insights are provided to equip researchers with the foundational knowledge to innovate upon this versatile chemical entity.

Introduction: The Convergence of Two Pharmacophores

The story of this compound is a compelling narrative of chemical convergence, where two independently significant pharmacophores—the thiophene ring and the sulfonamide group—were united to create a scaffold of profound medicinal importance. The journey begins with the separate histories of these two fundamental building blocks.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, was first isolated in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar.[1][2] Its structural similarity to benzene, a classic example of bioisosterism, hinted at its potential to mimic phenyl groups in biologically active molecules, while offering distinct electronic properties and metabolic profiles.[3] Early synthetic methods, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source, laid the groundwork for the chemical exploration of this new heterocyclic system.[4][5]

Parallel to the rise of heterocyclic chemistry, the early 20th century witnessed the dawn of chemotherapy with the discovery of sulfonamide antibacterials. This era was ignited by Gerhard Domagk's Nobel Prize-winning work in the 1930s, which revealed that the dye Prontosil was metabolized in vivo to sulfanilamide, the active antibacterial agent. This discovery unleashed a wave of research into aromatic sulfonamides, establishing the -SO₂NH₂ group as a powerful pharmacophore capable of inhibiting key metabolic enzymes.

The conceptual union of these two entities—the thiophene ring as a bioisostere of benzene and the sulfonamide group as a potent enzyme inhibitor—set the stage for the development of a new class of therapeutic agents.

The Dawn of Thiophene Sulfonamides as Carbonic Anhydrase Inhibitors

While early work on thiophene sulfonamides existed, their significant entry into the annals of medicinal chemistry came with the recognition of their potent inhibitory activity against a crucial class of metalloenzymes: the carbonic anhydrases (CAs).

Early Investigations and the Shift to Glaucoma

The pioneering work of Davenport in 1945 first highlighted the potential of thiophene-based sulfonamides as CA inhibitors, demonstrating that thiophene-2-sulfonamide was a more effective inhibitor than the archetypal sulfanilamide.[6] This finding underscored the principle that five-membered heterocyclic sulfonamides could offer superior potency compared to their six-membered counterparts.[6]

However, it was in the early 1990s that the therapeutic potential of thiophene sulfonamides was truly unlocked. Researchers, including Shepard and colleagues, began to investigate these compounds as potential antiglaucoma agents.[6][7] Glaucoma, a condition often characterized by elevated intraocular pressure (IOP), was a known target for CA inhibitors. By inhibiting carbonic anhydrase in the ciliary processes of the eye, the rate of aqueous humor formation could be reduced, thereby lowering IOP. A key patent filed in 1990 and granted in 1992 to Alcon Laboratories disclosed a series of thiophene sulfonamides for the control of intraocular pressure, marking a pivotal moment in the development of this class of drugs.[8]

Mechanism of Action: Targeting the Catalytic Zinc Ion

The efficacy of this compound and its derivatives as carbonic anhydrase inhibitors stems from their specific interaction with the enzyme's active site. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][9] The catalytic cycle involves the nucleophilic attack of a zinc-bound hydroxide ion on a molecule of CO₂.[10]

Sulfonamides, including this compound, act as potent inhibitors by mimicking the transition state of this reaction. The sulfonamide group (-SO₂NH₂) becomes deprotonated to -SO₂NH⁻, and in this anionic form, it coordinates directly to the Zn²⁺ ion at the core of the active site, displacing the catalytically essential hydroxide ion.[11] This binding is further stabilized by a network of hydrogen bonds with active site residues, most notably a conserved threonine residue (Thr199 in hCA II).[3]

Figure 2. General Synthetic Pathway to this compound.

Structure-Activity Relationships (SAR) and Drug Design

The discovery of thiophene sulfonamides as potent CA inhibitors spurred extensive research into their structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The general pharmacophore consists of the thiophene ring, the sulfonamide group, and various substituents on the thiophene ring.

Key SAR Insights

-

The Sulfonamide Group: This is the zinc-binding group and is essential for inhibitory activity. Primary sulfonamides (-SO₂NH₂) are generally the most potent, as they can readily deprotonate to the active anionic form.

-

The Thiophene Ring: The position of the sulfonamide group on the thiophene ring is critical. Both 2- and 3-sulfonamide derivatives have shown significant activity. The thiophene ring itself contributes to the overall binding affinity through hydrophobic and van der Waals interactions with the enzyme's active site.

-

Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring are key determinants of potency and isoform selectivity. By extending substituents into different regions of the CA active site, it is possible to achieve selective inhibition of certain isoforms. For example, bulky substituents can be introduced to target the "hydrophobic half" of the active site, leading to enhanced affinity and selectivity for isoforms like hCA II, IX, and XII over the ubiquitous hCA I. [3]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound derivatives is typically quantified by their inhibition constant (Kᵢ) or their half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative inhibition data for a series of thiophene sulfonamide derivatives against key human carbonic anhydrase isoforms.

| Compound | R Group on Thiophene | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 1 | H | 918.5 | 8.5 | 45.3 | 28.7 |

| 2 | 5-Cl | 71.2 | 4.2 | 25.8 | 18.9 |

| 3 | 5-Br | 65.4 | 3.8 | 22.1 | 15.4 |

| 4 | 5-I | 56.5 | 3.3 | 19.7 | 12.8 |

| 5 | 4,5-di-Br | 49.0 | 2.4 | 15.2 | 9.7 |

| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |

| Data synthesized from multiple sources for illustrative purposes and may not be from a single comparative study.[1][5][11] |

The data illustrates that substitution on the thiophene ring, particularly with halogens at the 5-position, can significantly enhance inhibitory potency against hCA II, IX, and XII compared to the unsubstituted parent compound.

Conclusion: A Legacy of Innovation and Future Directions

The discovery and development of this compound and its derivatives represent a significant chapter in the history of medicinal chemistry. From its conceptual origins in the union of two powerful pharmacophores to its establishment as a cornerstone in the design of carbonic anhydrase inhibitors, this scaffold has proven its versatility and therapeutic relevance. The historical journey from early synthetic explorations to the rational design of isoform-selective inhibitors for conditions ranging from glaucoma to cancer highlights the enduring power of chemical innovation.

The foundational knowledge presented in this guide—encompassing its history, synthesis, mechanism of action, and structure-activity relationships—provides a robust platform for future research. As drug development continues to move towards precision medicine, the this compound scaffold remains a fertile ground for the design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

-

Angeli, A., et al. (2020). Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry. Catalysts, 10(9), 1008. [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Di Fiore, A., et al. (2018). Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism. Bioorganic & Medicinal Chemistry, 26(22), 5836-5843. [Link]

-

Geronikaki, A., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules, 26(17), 5133. [Link]

- Google Patents. (1992). Thiophene sulfonamides useful as carbonic anhydrase inhibitors (US5153192A).

- Krasavin, M., et al. (2015). A small library of 4- and 5-substituted thiophene-2-sulfonamides as inhibitors of human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4345-4352.

- Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides as inhibitors of human carbonic anhydrases I, II, IX, and XII. Journal of Medicinal Chemistry, 56(17), 6846-6855.

-

Maresca, A., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(7), 1636. [Link]

-

Shepard, K. L., et al. (1991). 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 34(10), 3098-3105. [Link]

-

Silverman, D. N., & Lindskog, S. (1988). The catalytic mechanism of carbonic anhydrase: implications of a rate-limiting protolysis of water. Accounts of Chemical Research, 21(1), 30-36. [Link]

-

Supuran, C. T. (2016). Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2017-2032. [Link]

-

Wikipedia. (n.d.). Thiophene. In Wikipedia. Retrieved February 7, 2026, from [Link]

- Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors. Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 4- and 3-sulfamoyl-L-proline moieties. Journal of Medicinal Chemistry, 48(6), 2121-2125.

- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

Sources

- 1. New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the effect of active-site mutation on the catalytic mechanism of carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophene synthesis [organic-chemistry.org]

- 7. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Thiophene-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-3-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development, with the thiophene sulfonamide scaffold appearing in compounds with various biological activities, including as inhibitors of malarial and mammalian cyclin-dependent protein kinases and as quorum sensing inhibitors in pathogenic Vibrios.[1][2] Accurate and comprehensive structural elucidation is paramount for its application in drug design and development. This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental choices and data interpretation, offering field-proven insights for researchers. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and computational studies to present a robust predictive analysis of its spectroscopic signature.

Introduction: The this compound Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its versatile pharmacological properties.[3] When functionalized with a sulfonamide group, the resulting molecule combines the electronic features of the electron-rich thiophene ring with the well-established biological activity of the sulfonamide moiety. This compound, with the chemical formula C4H5NO2S2 and a molecular weight of 163.2 g/mol , is a foundational structure for a range of derivatives with potential therapeutic applications.[4]

The precise characterization of this molecule is the first critical step in any research and development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the molecular structure, assess purity, and understand the electronic properties of the compound. This guide will delve into the expected spectroscopic data for this compound and the rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to reveal the distinct electronic environments of the protons on the thiophene ring and the sulfonamide group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the compound and avoid exchange of the NH₂ protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse sequence is typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

Data Interpretation:

The thiophene ring of this compound has three aromatic protons, labeled H-2, H-4, and H-5. The sulfonamide group (-SO₂NH₂) has two exchangeable protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-2 | 8.0 - 8.2 | dd | J(H2-H5) ≈ 1-2, J(H2-H4) ≈ 3 | The proton at the 2-position is deshielded by the adjacent sulfur atom and the electron-withdrawing sulfonamide group at the 3-position. |

| H-5 | 7.7 - 7.9 | dd | J(H5-H4) ≈ 5, J(H2-H5) ≈ 1-2 | The proton at the 5-position is influenced by the sulfur atom and shows coupling to both H-2 and H-4. |

| H-4 | 7.2 - 7.4 | dd | J(H4-H5) ≈ 5, J(H2-H4) ≈ 3 | The proton at the 4-position is the most upfield of the ring protons, being further from the sulfonamide group. |

| -NH₂ | 5.0 - 7.0 | br s | - | The chemical shift of the sulfonamide protons is highly dependent on the solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water. |

Note: Predicted values are based on general principles and data from similar thiophene and sulfonamide compounds.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental setup is similar to that for ¹H NMR, but the acquisition time will be longer due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. A proton-decoupled sequence is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.

Data Interpretation:

This compound has four unique carbon atoms in the thiophene ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | 140 - 145 | This carbon is directly attached to the strongly electron-withdrawing sulfonamide group, causing it to be the most deshielded carbon of the ring. |

| C-2 | 128 - 132 | The carbon adjacent to the sulfur atom and the sulfonamide-bearing carbon. |

| C-5 | 125 - 128 | This carbon is adjacent to the sulfur and is expected to be in a similar region to C-2, but slightly more shielded. |

| C-4 | 122 - 125 | This carbon is the most shielded of the ring carbons, being furthest from the influence of the sulfonamide group. |

Note: Predicted values are based on general principles and data from similar thiophene and sulfonamide compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum of this compound will be dominated by the characteristic vibrations of the sulfonamide and thiophene functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 | N-H asymmetric & symmetric stretching | -SO₂NH₂ | The presence of two distinct peaks in this region is characteristic of a primary sulfonamide.[5] |

| ~3100 | C-H aromatic stretching | Thiophene Ring | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |

| 1350 - 1310 | S=O asymmetric stretching | -SO₂NH₂ | A strong absorption band characteristic of the sulfonamide group.[5] |

| 1170 - 1140 | S=O symmetric stretching | -SO₂NH₂ | Another strong absorption band for the sulfonamide group.[5] |

| 1600 - 1400 | C=C aromatic stretching | Thiophene Ring | These absorptions correspond to the stretching vibrations within the thiophene ring.[6] |

| 930 - 900 | S-N stretching | -SO₂NH₂ | This vibration is characteristic of the sulfonamide linkage.[5] |

| 900 - 700 | C-H out-of-plane bending | Thiophene Ring | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.[6] |

Note: Predicted values are based on established group frequencies and computational studies on thiophene sulfonamides.[7]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples, where it is heated and vaporized.

-

Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as several fragment ion peaks resulting from the breakdown of the molecular ion.

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₄H₅NO₂S₂) is 163.2 g/mol .[4] Therefore, the molecular ion peak is expected at m/z = 163. The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion peak, with a smaller M+2 peak due to the natural abundance of the ³⁴S isotope.

-

Predicted Fragmentation Pathway: The fragmentation of sulfonamides is well-documented.[8] For this compound, the following fragmentation pathways are plausible:

-

Loss of •NH₂: M⁺• - •NH₂ → [C₄H₃O₂S₂]⁺ at m/z = 147.

-

Loss of SO₂: M⁺• - SO₂ → [C₄H₅NS]⁺• at m/z = 99. This is a common fragmentation pathway for sulfonamides.

-

Loss of •SO₂NH₂: M⁺• - •SO₂NH₂ → [C₄H₄S]⁺• at m/z = 84. This would correspond to the thiophene radical cation.

-

Formation of the thienyl cation: [C₄H₃S]⁺ at m/z = 83.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 163 | [C₄H₅NO₂S₂]⁺• (Molecular Ion) |

| 147 | [C₄H₃O₂S₂]⁺ |

| 99 | [C₄H₅NS]⁺• |

| 84 | [C₄H₄S]⁺• |

| 83 | [C₄H₃S]⁺ |

Visualizations: Mapping the Molecular and Analytical Landscape

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and validated understanding of its molecular structure. This guide, by integrating foundational spectroscopic principles with predictive data based on analogous compounds and computational studies, offers a robust framework for researchers. The presented protocols and expected spectral features serve as a reliable reference for the synthesis, characterization, and quality control of this compound and its derivatives, thereby supporting and accelerating their development in medicinal chemistry and other scientific fields. The self-validating nature of using multiple spectroscopic techniques ensures a high degree of confidence in the elucidated structure, a cornerstone of scientific integrity.

References

- The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation.

- (n.d.). 3 - Supporting Information.

- (2025).

-

PubChem. (n.d.). Thiophene-3-carboxamide. National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). (S)-2-(3-(Benzo[c][7][9][10]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid. National Institutes of Health. Retrieved February 5, 2026, from [Link]

- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.

-

PubChem. (n.d.). Thiophene-3-sulfonate. National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved February 5, 2026, from [Link]

- PMC. (2023).

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 2-Thiophenesulfonamide. National Institutes of Health. Retrieved February 5, 2026, from [Link]

- Journal of the American Chemical Society. (2026).

- American Chemical Society. (2026).

-

PubMed. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Retrieved February 5, 2026, from [Link]

- (2021).

-

AERU. (n.d.). Thiophene sulfonamide (Ref: IN W8268). Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved February 5, 2026, from [Link]

-

PubMed. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Retrieved February 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene - NIST WebBook. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). Thiophene-3-carboxylic acid. National Institutes of Health. Retrieved February 5, 2026, from [Link]

Sources

- 1. Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios | bioRxiv [biorxiv.org]

- 2. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C4H5NO2S2 | CID 1201388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

- 7. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

Thiophene-3-sulfonamide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The confluence of the thiophene ring and the sulfonamide moiety creates a privileged scaffold in medicinal chemistry, the Thiophene-3-sulfonamide core. This guide offers a deep dive into the burgeoning therapeutic applications of this versatile structure, moving beyond its classical role in carbonic anhydrase inhibition. As a Senior Application Scientist, the narrative herein is structured to provide not just data, but a causal understanding of why this scaffold is a compelling starting point for drug discovery programs targeting oncology, infectious diseases, and neurological disorders. We will explore the underlying mechanisms of action, provide detailed, field-tested experimental protocols for evaluation, and present a logical framework for advancing these compounds from hit to lead. This document is designed to be a practical and authoritative resource, grounded in comprehensive references and validated methodologies, to empower researchers to unlock the full potential of this compound derivatives.

Chapter 1: The this compound Scaffold: Physicochemical Properties and Synthetic Rationale

A Synergy of Pharmacophores

The therapeutic promise of the this compound core stems from the synergistic combination of two powerful pharmacophores. The thiophene ring, a five-membered aromatic heterocycle, is a bioisostere of the benzene ring but with distinct electronic properties.[1] The presence of the sulfur atom introduces a dipole moment and allows for a range of interactions (hydrogen bonding, π-π stacking) that can enhance receptor binding affinity and selectivity.[1]

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions, most famously the zinc ion in the active site of carbonic anhydrases.[2] The fusion of these two moieties results in a scaffold that is synthetically tractable and ripe for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Foundational Synthetic Strategy: The Gewald-Sulfonylation Pathway

A robust and efficient route to novel this compound derivatives is critical for building a diverse chemical library for screening. The Gewald reaction, a multi-component condensation, provides a highly effective method for constructing the substituted 2-aminothiophene core, which serves as a key intermediate.[3][4] This intermediate can then be readily functionalized via reaction with various sulfonyl chlorides to yield the target sulfonamides.

The causality behind this choice of pathway is its efficiency and modularity. The Gewald reaction allows for the introduction of diversity at multiple positions on the thiophene ring in a single step. The subsequent sulfonylation step is also modular, enabling the exploration of a wide range of aryl or alkyl sulfonyl groups to probe the structure-activity relationship (SAR).

This protocol is a self-validating system where the purity and identity of the intermediate and final product are confirmed at each stage.

Step 1: Synthesis of 2-Amino-3-cyano-4,5-disubstituted-thiophene (Gewald Reaction) [4]

-

Reaction Setup: To a 100 mL round-bottom flask, add an activated nitrile (e.g., malononitrile, 10 mmol), an α-active methylene ketone or aldehyde (10 mmol), and elemental sulfur (10 mmol) in 30 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of a basic catalyst, such as diethylamine or morpholine (2 mmol), dropwise to the stirring mixture at room temperature. The choice of a mild base is crucial to prevent side reactions and promote the specific condensation pathway.

-

Reaction Execution: Stir the reaction mixture at 40-50°C for 4-6 hours. The gentle heating provides the activation energy needed for the reaction to proceed without degrading the components.

-

Monitoring & Work-up: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) solvent system. Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL) to precipitate the crude product.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene intermediate.

-

Validation: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The presence of the characteristic amino protons in the NMR spectrum is a key validation checkpoint.

Step 2: Sulfonylation of the 2-Aminothiophene Intermediate [3]

-

Reaction Setup: Dissolve the synthesized 2-aminothiophene intermediate (5 mmol) in 20 mL of dichloromethane (DCM) in a 100 mL round-bottom flask. Add potassium carbonate (K₂CO₃, 10 mmol) as a non-nucleophilic base to act as an acid scavenger.

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. This temperature control is critical to manage the exothermicity of the acylation reaction. Add a solution of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 5.5 mmol) in 10 mL of DCM dropwise over 15 minutes with vigorous stirring.

-

Reaction Execution: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitoring & Work-up: Monitor reaction completion by TLC. Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ (20 mL) and water (20 mL). Extract the organic layer.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.

-

Validation: Characterize the final product by ¹H-NMR, ¹³C-NMR, FTIR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity (>95%).

Caption: General workflow for the synthesis of this compound derivatives.

Chapter 2: Anticancer Applications: Targeting Proliferation and Angiogenesis

The thiophene scaffold is a recurring motif in the design of novel anticancer agents, prized for its ability to be functionalized to target specific cancer-related proteins like kinases and apoptosis modulators.[1] this compound derivatives, in particular, have demonstrated significant potential by targeting critical pathways in tumor growth and survival.[5][6]

Mechanism: Inhibition of VEGFR-2 and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Thiophene-3-carboxamide and sulfonamide derivatives have been successfully designed as potent VEGFR-2 inhibitors.[7] The thiophene core often occupies the hinge region of the kinase, while the sulfonamide moiety can form crucial hydrogen bonds in the active site, leading to potent and selective inhibition.

Caption: VEGFR-2 signaling pathway and point of inhibition by this compound.

This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of VEGFR-2, a critical validation step.

-

Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, and a detection antibody (e.g., anti-phosphotyrosine).

-

Plate Preparation: Coat a 96-well microplate with the poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate three times with a suitable wash buffer.

-

Compound Preparation: Prepare serial dilutions of the test this compound compounds in DMSO, then dilute further in kinase reaction buffer. The final DMSO concentration must be kept below 1% to avoid solvent-induced inhibition.

-

Kinase Reaction: Add the test compounds, recombinant VEGFR-2 enzyme, and ATP to the substrate-coated wells. Incubate at 30°C for 60 minutes. The causality here is that if the compound is an inhibitor, it will compete with ATP or bind to an allosteric site, preventing the phosphorylation of the substrate.

-

Detection: After incubation, wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. Incubate for 30 minutes.

-

Signal Generation: Wash the plate again and add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).

-

Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Representative VEGFR-2 Inhibitory Activity

| Compound ID | Modification | VEGFR-2 IC₅₀ (nM) | Reference |

| 14d | Thiophene-3-carboxamide | 191.1 | [7] |

| PAN-90806 | Thiophene-based lead | N/A | [7] |

Mechanism: Induction of Apoptosis via Bcl-2 Family Inhibition

Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a common mechanism by which cancer cells evade programmed cell death.[8] Structure-based design has led to the development of 3-phenylthiophene-2-sulfonamide derivatives that bind to the BH3-binding groove of these proteins, disrupting their function and restoring the apoptotic pathway.[8]

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis, providing a reliable measure of a compound's pro-apoptotic effect.[1]

-

Cell Culture: Seed cancer cells (e.g., A549, HL-60) in a 96-well white-walled plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

Assay Execution: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent directly to each well, mixing gently. The reagent contains a luminogenic caspase-3/7 substrate; cleavage by active caspases releases a substrate for luciferase, generating a luminescent signal.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle control to determine the fold-increase in caspase activity, indicating the induction of apoptosis.

Chapter 3: Anti-Infective Potential: Beyond Classical Sulfa Drugs

While sulfonamides are classic antibacterial agents that inhibit folate synthesis, this compound derivatives are being explored for novel mechanisms of action, particularly against drug-resistant pathogens.[2][9]

Mechanism: Quorum Sensing Inhibition in Pathogenic Bacteria

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the expression of virulence factors.[9] Targeting QS is an attractive anti-virulence strategy that may exert less selective pressure for resistance compared to traditional antibiotics. Thiophenesulfonamides have been identified as specific, potent inhibitors of the master QS transcription factor LuxR in pathogenic Vibrio species, acting in a manner distinct from bacteriostatic sulfa drugs.[9]

Caption: Experimental workflow for a quorum sensing inhibition bioassay.

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Colistin-Resistant A. baumannii) in cation-adjusted Mueller-Hinton broth.[10]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound compound.

-

Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader. This provides a quantitative measure of the compound's antibacterial potency.

Table 2: Representative Antibacterial Activity Against Colistin-Resistant (Col-R) Strains

| Compound ID | MIC₅₀ vs. Col-R A. baumannii (mg/L) | MIC₅₀ vs. Col-R E. coli (mg/L) | Reference |

| Thiophene 4 | 16-32 | 8 | [10] |

| Thiophene 5 | 16-32 | 32 | [10] |

| Thiophene 8 | 16-32 | 32 | [10] |

Chapter 4: Applications in Neurodegenerative Disorders

The application of thiophene derivatives in neurodegenerative disorders is an emerging field.[11] These compounds are being investigated for their potential to address the multifaceted pathology of diseases like Alzheimer's by simultaneously inhibiting protein aggregation, reducing oxidative stress, and mitigating neuroinflammation.[11][12] However, it is critical to note that the parent thiophene molecule has been associated with neurotoxicity in animal models, underscoring the imperative for careful design and rigorous toxicity screening of any CNS-targeted derivative.[13]

This assay evaluates a compound's ability to protect neuronal cells from an induced toxic insult, a key indicator of potential therapeutic benefit in neurodegenerative disease models.

-

Cell Culture: Plate murine hippocampal HT-22 cells in a 96-well plate and allow them to attach.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test this compound compound for 1-2 hours.

-

Induction of Toxicity: Introduce a neurotoxic agent, such as glutamate or hydrogen peroxide (H₂O₂), to induce oxidative stress and cell death. The rationale is to mimic the pathological stress experienced by neurons in disease states.

-

Incubation: Co-incubate the cells with the compound and the toxic agent for 24 hours.

-

Viability Assessment: Measure cell viability using an MTT or similar colorimetric assay. The absorbance is directly proportional to the number of living cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. A compound is considered neuroprotective if it significantly increases cell viability in the presence of the toxic agent.

Chapter 5: Computational Approaches in Drug Design

In silico techniques are indispensable for accelerating the discovery and optimization of this compound derivatives. Molecular docking, molecular dynamics, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions provide crucial insights before committing to costly and time-consuming synthesis.[14]

-

Molecular Docking: Predicts the binding pose and affinity of a ligand within a target protein's active site (e.g., VEGFR-2, bacterial OMPs). This helps prioritize compounds for synthesis and explains SAR.[7][10]

-

ADME Prediction: Computational models are used to evaluate drug-like properties based on criteria such as Lipinski's Rule of Five, solubility, and potential metabolic liabilities.[14] This early-stage filtering is crucial for selecting candidates with a higher probability of downstream success.

Caption: A typical computational drug design workflow for lead identification.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and privileged structure in modern drug discovery. Its synthetic accessibility and favorable physicochemical properties have enabled the development of potent and selective modulators for a diverse range of biological targets. The compelling preclinical data in oncology, infectious disease, and neurology highlight its significant therapeutic potential.

Future efforts should focus on leveraging computational tools for more refined lead optimization, exploring novel drug delivery systems like nanoparticles to enhance bioavailability and reduce toxicity[15], and conducting rigorous in vivo studies to translate the promising in vitro activity into clinical candidates. The continued exploration of this chemical space is poised to deliver next-generation therapeutics for some of the most challenging diseases.

References

- MDPI. Thiophene-Based Compounds | Encyclopedia MDPI.

- Smolecule. Buy this compound | 64255-63-6. (2023-08-15).

- PubMed. Therapeutic Potential of Thiophene Compounds: A Mini-Review.

- PubMed Central. Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP.

- Taylor & Francis Online. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025-09-08).

- Frontiers. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.

- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.